molecular formula C6H13ClN2O B2581050 (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride CAS No. 1262381-66-7

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride

Cat. No. B2581050
CAS RN: 1262381-66-7
M. Wt: 164.63
InChI Key: LERNCADHQFCKNE-RGMNGODLSA-N
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Description

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride, also known as S-MPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. S-MPC is a chiral compound that has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Cancer Research

A notable application is in the discovery and development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as ABT-888, for cancer treatment. These inhibitors exhibit excellent PARP enzyme potency and cellular potency, showing good in vivo efficacy in cancer models (Penning et al., 2009).

Derivatization Agents in Chromatography

Derivatization reagents like 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine have been found to be selective and sensitive for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, enhancing the detection sensitivity for compounds like fatty acids and ibuprofen (Morita & Konishi, 2002).

Synthesis of Medicinal Compounds

Research includes the development of enantiomers of antibacterial agents and their asymmetric synthesis, highlighting the importance of stereochemistry in medicinal chemistry (Rosen et al., 1988). Additionally, novel synthesis methods have been developed for 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Antibacterial and Anticancer Agents

Furthermore, pyridonecarboxylic acids and their derivatives have been synthesized and evaluated for their antibacterial activity, contributing to the development of new therapeutic agents (Egawa et al., 1984). The synthesis of novel 2-(het)arylpyrrolidine derivatives has also been explored, with some compounds showing promising anticancer and anti-biofilm activities (Smolobochkin et al., 2019).

properties

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(5(7)9)3-2-4-8-6;/h8H,2-4H2,1H3,(H2,7,9);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERNCADHQFCKNE-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride

CAS RN

1262381-66-7
Record name (2S)-2-methylpyrrolidine-2-carboxamide hydrochloride
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